3-フェニル-1,2,4-オキサジアゾール-5-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

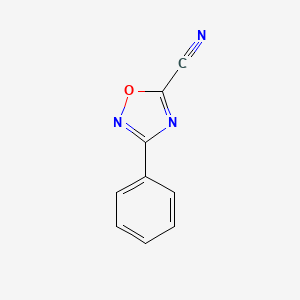

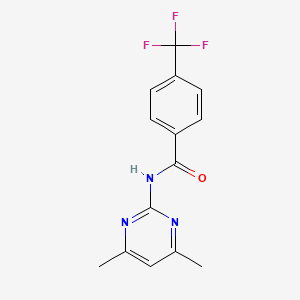

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a chemical compound with the molecular formula C9H5N3O . It is a member of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile consists of a five-membered 1,2,4-oxadiazole ring attached to a phenyl group and a carbonitrile group . The InChI code for this compound is 1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H .Physical and Chemical Properties Analysis

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a powder with a molecular weight of 171.16 .科学的研究の応用

抗菌特性

この化合物のシアノ基は、その抗菌活性に寄与しています。研究者らは、細菌、真菌、原生動物に対して誘導体を試験してきました。注目すべきことに、一部の誘導体は、アモキシシリンなどの標準的な薬剤と比較して、同等の抗菌効果を示しています。 さらに、T. harzianumおよびA. nigerなどの菌株に対する抗真菌スクリーニングが検討されています .

トリパノソーマ・クルージ抑制

顧みられない熱帯病の文脈において、3-フェニル-1,2,4-オキサジアゾール-5-カルボニトリル誘導体は、トリパノソーマ・クルージに対する抗トリパノソーマ活性を評価されています。トリパノソーマ・クルージシステインプロテアーゼクルザイン(PDB ID:1U9Q)に対する分子ドッキング研究は、その作用機序に関する洞察を提供します。 研究者らは、安全性確保のために細胞毒性も評価しています .

作用機序

Target of Action

It’s worth noting that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with proteins or enzymes that are crucial for the survival and replication of these pathogens.

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazoles, it can be inferred that this compound may interfere with essential biochemical pathways in pathogens, leading to their inhibition or death .

Result of Action

Based on the known anti-infective properties of related 1,2,4-oxadiazoles, it can be inferred that this compound may inhibit the growth or replication of pathogens at the molecular and cellular levels .

生化学分析

Biochemical Properties

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to active sites on enzymes and proteins .

Cellular Effects

The effects of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can affect the expression of specific genes, thereby influencing protein synthesis and cellular functions .

Molecular Mechanism

At the molecular level, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Furthermore, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. The degradation products may have different biochemical activities, which can influence the overall effects on cellular functions .

Dosage Effects in Animal Models

The effects of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of biochemical pathways and enhancement of cellular functions. At higher doses, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic transformations can affect the biological activity and efficacy of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile .

Transport and Distribution

The transport and distribution of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological effects. The distribution pattern of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a critical determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJAGCDLCIKAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2510547.png)

![N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2510551.png)

![1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)

![3-ethyl-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2510557.png)

![2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B2510560.png)

![1-[(2,4-Dichlorophenoxy)methyl]-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2510562.png)

![3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2510569.png)

![2-[[4-[Bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2510570.png)